molecular formula C16H15N3S B389400 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 31803-13-1

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B389400
CAS No.: 31803-13-1
M. Wt: 281.4g/mol
InChI Key: OPLXIHRJLATBRU-UHFFFAOYSA-N
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Description

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide.

    Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a nucleophilic substitution reaction using naphthylmethyl chloride and a suitable base.

    Thiol Group Addition: The thiol group is introduced through a thiolation reaction using thiourea or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The allyl and naphthylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, bases, or acids depending on the desired substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-yl pyridine: Similar structure with a pyridine ring instead of a thiol group.

    4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-yl acetamide: Similar structure with an acetamide group instead of a thiol group.

Uniqueness

4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. The combination of the allyl, naphthylmethyl, and thiol groups in the triazole ring makes this compound a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-10-19-15(17-18-16(19)20)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLXIHRJLATBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133029
Record name 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31803-13-1
Record name 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31803-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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